2-Acetyl-3-methoxybenzoic acid

Hydrolytic stability Functional group identity Synthetic intermediate

Researchers requiring a regiospecifically pure building block for heterocycle synthesis face challenges with isomeric impurities that compromise cyclisation yields. 2-Acetyl-3-methoxybenzoic acid resolves this with a stable ortho-acetyl group enabling intramolecular cyclodehydration to isocoumarins and phthalides, a pathway inaccessible to 3- or 4-acetyl isomers. - ≥98% purity eliminates regioisomeric contaminants for reproducible kinetic investigations. - Hydrolytically stable C-C ketone linkage ensures integrity during aqueous work-up and amidation. - Batch-to-batch consistency verified for direct use in medicinal chemistry scaffold derivatisation.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B14092928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-methoxybenzoic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1OC)C(=O)O
InChIInChI=1S/C10H10O4/c1-6(11)9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)
InChIKeyQCENLMQXZHVXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-methoxybenzoic Acid Overview


2‑Acetyl‑3‑methoxybenzoic acid (CAS 120714‑42‑3, C₁₀H₁₀O₄, MW 194.18 g mol⁻¹) is an aromatic carboxylic acid bearing a ketone acetyl group at the 2‑position and a methoxy ether at the 3‑position [REFS‑1]. It belongs to the class of methoxybenzoic acids (CHEBI:25238) and is commercially supplied at ≥98 % purity [REFS‑2]. Unlike the corresponding acetoxy ester (2‑acetoxy‑3‑methoxybenzoic acid, CAS 2554‑82‑7), the compound possesses a chemically robust C–C ketone linkage rather than a hydrolytically labile ester, defining its stability and reactivity profile [REFS‑1].

Ortho-acetyl benzoic acid scaffold

Defined 2,3-substitution pattern for cyclisation precursors and phthalide synthesis

Hydrolytically stable ketone linkage

Acetyl group withstands aqueous work-up and basic coupling; unlike ester analogues

Commercially reliable purity

High purity supports reproducible amide library synthesis and kinetic studies

Why 2-Acetyl-3-methoxybenzoic Acid Cannot Be Substituted


Methoxybenzoic acids as a class exhibit broad utility, but the specific regiochemistry and identity of the second substituent dictate the molecule’s synthetic utility. 2‑Acetyl‑3‑methoxybenzoic acid presents an acetyl group ortho to the carboxylic acid, enabling unique intramolecular hydrogen‑bonding and cyclisation pathways unavailable to the 4‑acetyl isomer, the 2‑acetoxy analogue, or the non‑acetylated parent 3‑methoxybenzoic acid [REFS‑1]. Furthermore, the commercial availability of the compound at 98 % purity [REFS‑2] compared with lower‑purity batches of isomeric mixtures means that indiscriminate substitution risks introducing regioisomeric impurities that are difficult to remove and that compromise downstream reaction reproducibility.

Regiochemistry mismatch: 3- or 4-acetyl isomers cannot undergo the ortho-cyclisation pathway; synthesis outcome may fail.
Functional group instability: 2-Acetoxy analogue (CAS 2554-82-7) bears an ester susceptible to hydrolysis under basic or aqueous conditions.
Purity variability: Lower-purity isomeric mixtures introduce regioisomeric impurities that are difficult to remove and compromise reaction reproducibility.

2-Acetyl-3-methoxybenzoic Acid: Comparative Evidence


Hydrolytic Stability: Ketone vs. Ester Analogue

The target compound contains a ketone carbonyl (2‑acetyl), whereas the commercially common analogue 2‑acetoxy‑3‑methoxybenzoic acid (CAS 2554‑82‑7) contains an ester carbonyl. The ketone is resistant to hydrolysis under both acidic and basic aqueous conditions that would cleave the acetoxy ester [REFS‑1]. This distinction is critical for multi‑step syntheses involving aqueous work‑up or basic coupling conditions.

Hydrolytic Stability
Head-to-head
Target: Ketone (acetyl) stable to aq. acid/base
vs
2-Acetoxy analogue: ester cleaves under hydrolysis
Supports aqueous work-up compatibility
Qualitative stability advantage; verify under specific coupling conditions
Hydrolytic stability Functional group identity Synthetic intermediate

Regiochemical Purity: Ortho-Acetyl vs. Meta/Para Isomers

The 2‑acetyl group is positioned ortho to the carboxylic acid, a regiochemistry that enables intramolecular cyclisation to isocoumarins or phthalide derivatives. The 3‑acetyl isomer (3‑acetyl‑2‑methoxybenzoic acid) or the 4‑acetyl isomer cannot participate in the same cyclisation manifold [REFS‑1]. Commercial supply of the 2‑acetyl compound at 98 % purity [REFS‑2] ensures that the desired regiochemistry is maintained without contamination from the 3‑ or 4‑acetyl isomers, which are common by‑products in non‑selective acetylation routes.

Regiochemical Purity
Class-level
Ortho-acetyl, 98% purity
vs
3- or 4-acetyl isomers; purity unknown
Defined regiochemistry reduces cyclisation failure risk
Positional selectivity not quantified in open literature
Regiochemistry Isomeric purity Cyclisation precursor

Electron-Withdrawing Effect and Carboxylic Acid Reactivity

The acetyl substituent exerts an electron‑withdrawing inductive effect on the aromatic ring, increasing the acidity of the benzoic acid and activating it toward nucleophilic acyl substitution relative to non‑acetylated methoxybenzoic acids [REFS‑1]. No experimentally measured pKa value has been reported for this specific compound in the open literature; however, the Hammett σₚ value for the acetyl group (+0.50) predicts an increase in acidity of approximately 0.6–0.8 log units relative to 3‑methoxybenzoic acid (pKa ~4.1) [REFS‑2].

Acidity Modulation
Class-level
~0.6–0.8 ΔpKa (predicted)
May facilitate direct amidation under mild conditions
No experimental pKa reported; Hammett correlation estimate only
Electronic effects Acidity modulation Amide coupling

2-Acetyl-3-methoxybenzoic Acid: Key Applications


Isocoumarin and Phthalide Synthesis via Cyclisation

The ortho relationship between the acetyl and carboxylic acid groups uniquely positions 2‑acetyl‑3‑methoxybenzoic acid as a precursor for isocoumarin or phthalide synthesis through intramolecular cyclodehydration. This regiochemistry is essential; the 3‑ or 4‑acetyl isomers cannot cyclise in the same manner. The ketone’s hydrolytic stability ensures the acetyl group remains intact during cyclisation and aqueous work‑up [REFS‑1].

Building Block for Amide Library Synthesis

The electron‑withdrawing acetyl group increases the electrophilicity of the carboxylic acid carbonyl, facilitating direct amidation under mild conditions. This is particularly valuable in medicinal chemistry campaigns where diverse amine fragments are coupled to a common benzoic acid scaffold without requiring pre‑activation [REFS‑1].

Starting Material for Mechanistic and Kinetic Studies

With a commercial purity of ≥98 % [REFS‑1], 2‑acetyl‑3‑methoxybenzoic acid is suitable as a well‑defined starting material for kinetic investigations of acid‑catalysed esterifications, amide bond formations, or decarboxylation studies. The absence of regioisomeric impurities eliminates a common source of kinetic data scatter.

Application
Selection Property
Validation Focus
Isocoumarin and phthalide synthesis
Ortho-acetyl regiochemistry
Cyclisation reproducibility and purity
Amide library building block
Enhanced carboxylic acid electrophilicity
Amidation efficiency under mild conditions
Mechanistic and kinetic studies
High purity and defined structure
Absence of isomeric impurities for kinetic consistency

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